molecular formula C12H9N3 B188123 1-Phenyl-1H-benzo[d][1,2,3]triazole CAS No. 883-39-6

1-Phenyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B188123
CAS No.: 883-39-6
M. Wt: 195.22 g/mol
InChI Key: ZBJLUVHQIPUCPM-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound with the molecular formula C12H9N3. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications . This compound is characterized by a benzene ring fused to a triazole ring, with a phenyl group attached to the nitrogen atom of the triazole ring.

Mechanism of Action

Target of Action

1-Phenyl-1H-benzo[d][1,2,3]triazole is a type of 1,2,3-triazole, a class of compounds known for their ability to interact with various biomolecular targets . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The interaction of this compound with its targets involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

1,2,3-triazoles in general are known for their unique properties, inert nature, and ability to mimic amide bonds . This suggests that they may influence a variety of biochemical pathways, potentially disrupting or enhancing the function of proteins and other biomolecules.

Pharmacokinetics

1,2,3-triazoles are known to be stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially influence the bioavailability of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other molecules in the environment can also influence its action, as they may compete with this compound for the same targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d][1,2,3]triazole can

Biological Activity

1-Phenyl-1H-benzo[d][1,2,3]triazole is a member of the 1,2,3-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring fused with a phenyl group and has been explored for various pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating a series of triazole derivatives, compounds containing the triazole moiety demonstrated effective inhibition against a range of bacterial strains. For instance, derivatives showed selective inhibition against Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on structural modifications .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. One study reported that certain triazole analogs exhibited IC50 values ranging from 1.02 to 74.28 µM across multiple cancer cell lines . Specifically, analogs derived from this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia) cell lines. The mechanism of action is believed to involve cell cycle arrest and induction of apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using the xylene-induced ear edema model in mice. Several synthesized analogs showed greater anti-inflammatory activity compared to the standard drug diclofenac at equivalent doses. This suggests that modifications to the triazole structure can enhance anti-inflammatory efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural features. Comparative molecular field analysis has been employed to identify pharmacophores that correlate with enhanced biological activities. Key findings indicate that substituents on the phenyl ring significantly influence both potency and selectivity against various biological targets .

Study on Anticancer Activity

A recent study synthesized a library of phenyl-1H-1,2,3-triazole analogs and evaluated their anticancer properties. Among these, compound 16 was highlighted for its ability to inhibit cell growth across six different cancer cell lines with an IC50 value of 5 µM against MCF-7 cells. The study concluded that the presence of specific functional groups on the triazole ring could enhance cytotoxicity .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, four analogs (2a, 2b, 2c, and 4a) were found to be more effective than diclofenac in reducing edema in the xylene-induced model. The results indicated that structural modifications could lead to improved therapeutic profiles for treating inflammatory conditions .

Summary Table of Biological Activities

Activity IC50 Value (µM) Cell Lines/Organisms Reference
AntimicrobialVariesStaphylococcus aureus, E. coli
Anticancer5MCF-7
Anti-inflammatory<25Mouse ear edema model

Properties

IUPAC Name

1-phenylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJLUVHQIPUCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236940
Record name 1-Phenyl-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883-39-6
Record name 1-Phenyl-1,2,3-benzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the general procedure, benzotriazole (0.119 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %) and dimethylformamide (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 9:1) provided 0.186 g (95% yield) of the product as a white solid. 1H NMR (400 MHz, CDCl3): δ 8.17 (m, 1H), 7.78 (m, 3H), 7.62 (m, 2H), 7.55 (m, 2H), 7.42 (m, 1H).
Quantity
0.119 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
16 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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